molecular formula C20H25N3O3S2 B4876846 N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide

Cat. No.: B4876846
M. Wt: 419.6 g/mol
InChI Key: JNMBSNULZSJHEF-UHFFFAOYSA-N
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Description

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfamoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenyl-3-methylpiperidine-1-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-methylpiperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and sulfamoyl groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-15-4-3-13-23(14-15)20(27)21-16-7-11-19(12-8-16)28(24,25)22-17-5-9-18(26-2)10-6-17/h5-12,15,22H,3-4,13-14H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMBSNULZSJHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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